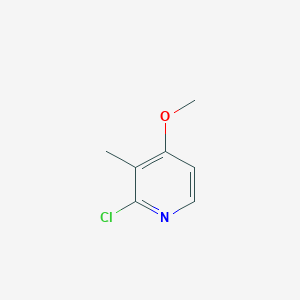

2-Chloro-4-methoxy-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

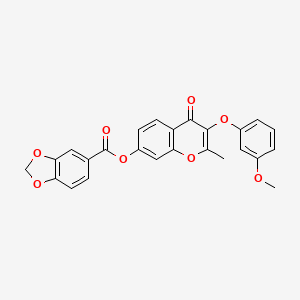

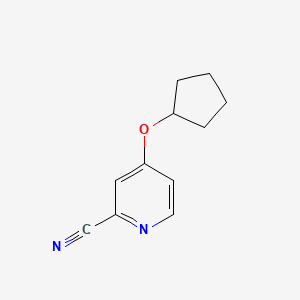

2-Chloro-4-methoxy-3-methylpyridine is a pyridine derivative . It has a molecular weight of 157.6 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . It is used in the preparation of anti-ulcerative agents and other pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methoxy-3-methylpyridine is represented by the linear formula C7H8ClNO . The InChI code for this compound is 1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

2-Chloro-4-methoxy-3-methylpyridine is a solid substance . It has a molecular weight of 157.6 . The InChI code for this compound is 1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 .Wissenschaftliche Forschungsanwendungen

Precursor for Pyridyne Formation

2-Chloro-4-methoxypyridine has been identified as an efficient precursor for 4-methoxy-2,3-pyridyne. This compound is used in the formation of pyridynes by trapping with various furans, indicating its utility in creating reactive intermediates for synthetic applications (Walters & Shay, 1995).

Synthesis and Structural Analysis

The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and its structural analysis through X-ray, IR, NMR, and electronic spectroscopy demonstrate the chemical versatility of 2-chloro-4-methoxypyridine derivatives. These compounds exhibit unique optical properties, as evidenced by their absorption and fluorescence characteristics (Jukić et al., 2010).

Lithiation Studies

Research on the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides provides insight into the chemical behavior of these compounds. This study helps in understanding the reactivity and stability of lithiated pyridines, which are significant in various synthetic routes (Gros, Choppin, & Fort, 2003).

Investigation of Gas-Phase Reactions

The examination of gas-phase reactions of 2-methoxypyridine with dimethylchlorinium ion reveals the mechanisms of reactions in the gas phase. This research is vital for understanding the molecular behavior of pyridine derivatives in non-conventional environments, like mass spectrometry settings (O’Hair et al., 1995).

Synthesis of 4-Pyridylpropionates

2-Chloro-4-methoxypyridine derivatives are also used in the synthesis of potent histamine H2-receptor antagonists. This application demonstrates the importance of these compounds in pharmaceutical chemistry (Adger et al., 1988).

Coordination Chemistry Studies

2-Chloro-4-methoxypyridine derivatives, like 2-pyridone and its analogs, are extensively studied in coordination chemistry. Their role as bridging ligands in forming metal complexes is pivotal in understanding complex molecular structures and metal-metal bonding (Rawson & Winpenny, 1995).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJHPMLTPDXMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-3-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)

![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)

![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)

![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2887597.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)